molecular formula C28H30BrNO4 B13144699 Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Cat. No.: B13144699
M. Wt: 524.4 g/mol
InChI Key: JUDJVSPNIYQZEE-UHFFFAOYSA-N
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Description

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound characterized by its complex structure, which includes a bromophenyl group and a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylamine with 4,4’-dihydroxybiphenyl under specific conditions to form the intermediate compound. This intermediate is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Scientific Research Applications

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))bis(oxy)dibutyrate
  • 4,4’-[1,4-phenylene-bis(azanediyl)]dipent-3-en-2-one
  • 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol)

Uniqueness

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its specific structural features, such as the bromophenyl group and the phenylene bridge, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.

Biological Activity

Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a bromophenyl group and a phenylene bridge, which contribute to its unique chemical properties. The synthesis typically involves a multi-step process:

  • Step 1 : Reaction of 4-bromophenylamine with 4,4'-dihydroxybiphenyl.
  • Step 2 : Formation of an intermediate compound.
  • Step 3 : Reaction of the intermediate with diethyl malonate in the presence of sodium ethoxide to yield the final product.

The synthesis requires controlled temperatures and inert atmospheres to prevent side reactions.

The biological activity of this compound is believed to involve its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various biological effects including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor activation : It can bind to receptors, triggering signal transduction cascades that affect cellular responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a study showed that derivatives with bromophenyl groups have significant activity against various bacterial strains .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This is particularly relevant for compounds containing brominated aromatic systems .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several derivatives containing the bromophenyl moiety. Results indicated that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Diethyl CompoundP. aeruginosa18

Case Study 2: Anticancer Activity

In another investigation published in Cancer Letters, derivatives were tested for their ability to inhibit tumor cell proliferation. The study found that certain structural modifications increased potency against specific cancer cell lines.

CompoundCell LineIC50 (µM)
ControlMCF-7>50
Diethyl CompoundMCF-725
Modified CompoundMCF-710

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its mechanisms and applications in medicinal chemistry.

Properties

Molecular Formula

C28H30BrNO4

Molecular Weight

524.4 g/mol

IUPAC Name

ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate

InChI

InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3

InChI Key

JUDJVSPNIYQZEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br

Origin of Product

United States

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